molecular formula C6H10O B14278186 1-(Prop-1-en-1-yl)cyclopropan-1-ol CAS No. 136964-22-2

1-(Prop-1-en-1-yl)cyclopropan-1-ol

Cat. No.: B14278186
CAS No.: 136964-22-2
M. Wt: 98.14 g/mol
InChI Key: FQOMUSBTCXTRAW-UHFFFAOYSA-N
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Description

1-(Prop-1-en-1-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-1-en-1-yl)cyclopropan-1-ol typically involves the reaction of cyclopropane derivatives with prop-1-en-1-yl precursors. One common method is the reaction of cyclopropylcarbinol with prop-1-en-1-yl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclopropylcarbinol attacks the electrophilic carbon of the prop-1-en-1-yl halide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-(Prop-1-en-1-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of cyclopropanone or prop-1-en-1-ylcyclopropanone.

    Reduction: Formation of 1-(prop-1-en-1-yl)cyclopropane.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Prop-1-en-1-yl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-1-en-1-yl)cyclopropan-1-ol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1-(Prop-1-en-1-yl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:

    Cyclopropylmethanol: Similar structure but lacks the prop-1-en-1-yl group.

    Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.

    Prop-1-en-1-ylcyclopropane: Lacks the hydroxyl group.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a prop-1-en-1-yl group, and a hydroxyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

136964-22-2

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-prop-1-enylcyclopropan-1-ol

InChI

InChI=1S/C6H10O/c1-2-3-6(7)4-5-6/h2-3,7H,4-5H2,1H3

InChI Key

FQOMUSBTCXTRAW-UHFFFAOYSA-N

Canonical SMILES

CC=CC1(CC1)O

Origin of Product

United States

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